molecular formula C15H18N2O3S B2696520 2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide CAS No. 2034361-16-3

2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide

Cat. No.: B2696520
CAS No.: 2034361-16-3
M. Wt: 306.38
InChI Key: GXONBZQJGBRFAD-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide is a complex organic compound that features a combination of methoxyethoxy, thiophenyl, and isonicotinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiophen-2-yl ethylamine: This can be achieved by reacting thiophene with ethylamine under suitable conditions.

    Preparation of the isonicotinoyl chloride: Isonicotinic acid is converted to its acyl chloride derivative using thionyl chloride.

    Coupling reaction: The thiophen-2-yl ethylamine is then reacted with isonicotinoyl chloride in the presence of a base such as triethylamine to form the desired amide bond.

    Methoxyethoxy group introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxyethoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxyethoxy and thiophenyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)benzamide: Similar structure but with a benzamide group instead of isonicotinamide.

    2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)pyridine-3-carboxamide: Similar structure but with a pyridine-3-carboxamide group.

Uniqueness

2-(2-methoxyethoxy)-N-(2-(thiophen-2-yl)ethyl)isonicotinamide is unique due to the presence of the isonicotinamide group, which can confer specific binding properties and reactivity that are distinct from other similar compounds. This uniqueness can be leveraged in the design of novel therapeutic agents or materials with tailored properties.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-(2-thiophen-2-ylethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-19-8-9-20-14-11-12(4-6-16-14)15(18)17-7-5-13-3-2-10-21-13/h2-4,6,10-11H,5,7-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXONBZQJGBRFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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